
Chroman-4-amine
Descripción general
Descripción
Chroman-4-amine, also known as 4-aminochroman, is a heterocyclic organic compound that belongs to the class of chromanes. It consists of a benzene ring fused to a tetrahydropyran ring with an amino group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological and pharmacological activities.
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts. This method can be adapted to introduce an amino group at the fourth position.
Michael Addition: Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization and subsequent reduction to introduce the amino group.
Reductive Amination: This method involves the reduction of chroman-4-one to this compound using suitable reducing agents like sodium borohydride in the presence of an amine source.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
- The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.
Mecanismo De Acción
Target of Action
Chroman-4-amine, also known as Chroman-4-ylamine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . .
Mode of Action
It’s known that this compound derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in this compound between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
This compound derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
This compound derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity . This suggests that the molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and biological context.
Aplicaciones Científicas De Investigación
Biological Activities and Mechanisms
1. Enzyme Inhibition
Chroman-4-amine and its derivatives have been studied for their inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Key findings include:
- Butyrylcholinesterase Inhibition : A family of gem-dimethylchroman-4-ol derivatives demonstrated effective inhibition of equine serum butyrylcholinesterase, with IC50 values ranging from 2.9 to 7.3 μM, comparable to currently used drugs . this compound derivatives showed selective inhibition with IC50 values between 7.6 and 67 μM.
- Monoamine Oxidase Inhibition : Chroman-4-amines exhibited mixed inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Some derivatives showed selectivity towards MAO-A over MAO-B, with the best inhibitor demonstrating 7.5% inhibition against MAO-B .
2. Neuroprotective Properties
This compound has been linked to neuroprotection through various mechanisms:
- Sirtuin Inhibition : Substituted chroman-4-one derivatives have been identified as potent inhibitors of Sirtuin 2, an enzyme associated with aging and neurodegenerative diseases. These inhibitors have shown promise in reducing neuronal death and oxidative stress .
- Bradykinin B1 Receptor Antagonism : Compounds containing a this compound unit have been associated with the modulation of neuroinflammation and amyloid accumulation in models of Alzheimer's disease .
Synthesis and Structural Diversity
This compound serves as a versatile scaffold for synthesizing various biologically active compounds. The structural modifications at different positions on the chroman ring can lead to significant changes in biological activity:
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled the efficient preparation of chroman derivatives, enhancing their pharmacological profiles . For example, methods such as microwave irradiation and photoredox reactions have been employed to create diverse libraries of chroman compounds.
Case Studies
1. Neurodegenerative Disease Models
In studies involving animal models of Alzheimer's disease, chroman-4-amines were shown to reduce amyloid plaque formation and improve cognitive function . These findings highlight the potential of chroman derivatives as therapeutic agents in managing neurodegenerative disorders.
2. Cancer Research
Research has indicated that certain chroman derivatives exhibit anti-cancer properties by inhibiting cell proliferation in breast and lung cancer cell lines . The mechanism appears to involve modulation of key signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Chroman-4-one: This compound lacks the amino group and exhibits different chemical and biological properties.
Chroman-2-amine: Similar to chroman-4-amine but with the amino group attached to the second carbon atom.
Chroman-4-ol: Contains a hydroxyl group instead of an amino group at the fourth position.
Uniqueness:
- This compound is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Actividad Biológica
Chroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known as chroman derivatives, which are characterized by a chromane ring structure. These compounds have shown various biological activities, including anticancer properties, making them subjects of extensive research.
Cytotoxic Effects
Recent studies have demonstrated that derivatives of chroman-4-one and related compounds exhibit moderate to high cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity Testing : Various derivatives were tested against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxic effects, particularly against MOLT-4 cells, with IC50 values as low as 24.4 μM for some compounds .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 13 | HL-60 | 42.0 ± 2.7 |
Compound 13 | MOLT-4 | 24.4 ± 2.6 |
Compound 11 | MCF-7 | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of chroman derivatives is heavily influenced by their structural features. The presence of specific functional groups can enhance or diminish their activity:
- Functional Group Influence : Studies indicate that the incorporation of various substituents at positions 2, 3, and 6 of the chroman ring significantly affects the compound's potency as SIRT2 inhibitors—important targets in cancer therapy .
Substituent Position | Effect on Activity |
---|---|
2nd Position | Enhances potency |
3rd Position | Variable effect |
6th Position | Essential for activity |
Case Studies
Several case studies highlight the potential of chroman derivatives in cancer treatment:
- Anticancer Activity : In vitro studies showed that chroman derivatives could induce apoptosis in various cancer cell lines, including lung and colon cancers . This suggests a broad spectrum of activity against different malignancies.
- SIRT2 Inhibition : A specific study focused on the development of SIRT2-selective inhibitors derived from chroman-4-one. The most potent inhibitors exhibited over 70% inhibition at concentrations around 200 μM .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940312 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188198-38-1, 53981-38-7 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.